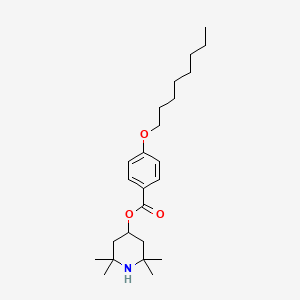![molecular formula C17H13N3O3 B14254181 {1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone CAS No. 401495-58-7](/img/structure/B14254181.png)
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is characterized by the presence of a nitrophenyl group, an imidazole ring, and a phenylmethanone group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which is then subjected to further reactions to form the desired imidazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of imidazole derivatives generally involves similar reaction conditions and reagents as those used in laboratory-scale synthesis. The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve solvents like toluene, methanol, or dichloromethane, and temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction yields amino derivatives. Substitution reactions can result in a wide range of substituted imidazole derivatives.
Applications De Recherche Scientifique
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of {1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, modulating their activity. The nitrophenyl and phenylmethanone groups can also contribute to the compound’s biological activity by interacting with different molecular targets. The exact mechanism of action depends on the specific biological context and the targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone: Characterized by the presence of a nitrophenyl group, an imidazole ring, and a phenylmethanone group.
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanol: Similar structure but with a hydroxyl group instead of a methanone group.
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitrophenyl and phenylmethanone groups, along with the imidazole ring, allows for a wide range of chemical reactions and potential biological activities.
Propriétés
Numéro CAS |
401495-58-7 |
|---|---|
Formule moléculaire |
C17H13N3O3 |
Poids moléculaire |
307.30 g/mol |
Nom IUPAC |
[1-[(2-nitrophenyl)methyl]imidazol-2-yl]-phenylmethanone |
InChI |
InChI=1S/C17H13N3O3/c21-16(13-6-2-1-3-7-13)17-18-10-11-19(17)12-14-8-4-5-9-15(14)20(22)23/h1-11H,12H2 |
Clé InChI |
HMZPFSSCBMXWGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=NC=CN2CC3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Penten-2-ol, 2-[(1,1-dimethylethyl)diphenylsilyl]-1,1-difluoro-](/img/structure/B14254103.png)
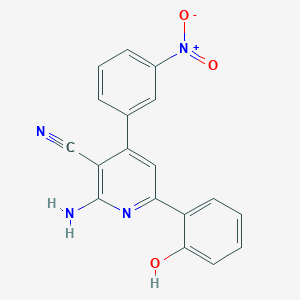
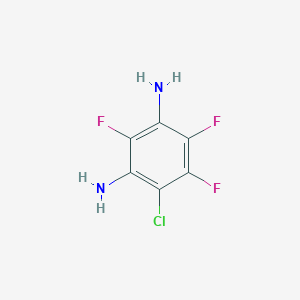
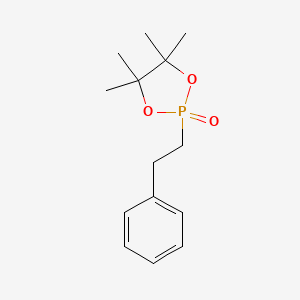

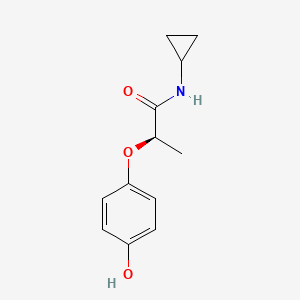

![N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine](/img/structure/B14254140.png)
![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254142.png)
![5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14254149.png)
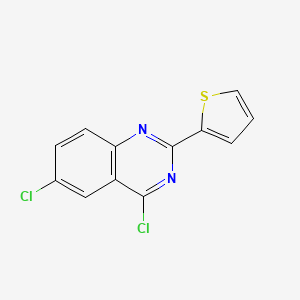
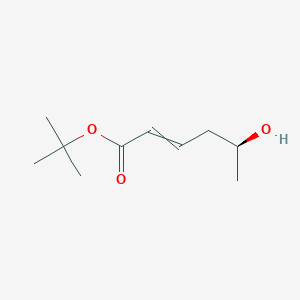
![3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine](/img/structure/B14254161.png)
